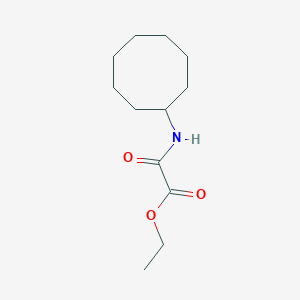
Ethyl 2-(cyclooctylamino)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-cyclooctyloxamate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. Ethyl N-cyclooctyloxamate is a derivative of oxamic acid and features a cyclooctyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(cyclooctylamino)-2-oxoacetate typically involves the esterification of oxamic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Oxamic Acid+Ethanol→Ethyl N-cyclooctyloxamate+Water
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-cyclooctyloxamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, Ethyl 2-(cyclooctylamino)-2-oxoacetate can be hydrolyzed back to oxamic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
Hydrolysis: Oxamic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Ethyl N-cyclooctyloxamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyclooctylamino)-2-oxoacetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different functional groups.
Methyl butyrate: An ester with a different alkyl group.
Ethyl benzoate: An ester with a benzene ring.
Uniqueness
Ethyl N-cyclooctyloxamate is unique due to its cyclooctyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other esters may not be suitable.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 2-(cyclooctylamino)-2-oxoacetate |
InChI |
InChI=1S/C12H21NO3/c1-2-16-12(15)11(14)13-10-8-6-4-3-5-7-9-10/h10H,2-9H2,1H3,(H,13,14) |
InChI Key |
LLQDIAPYVKUWFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


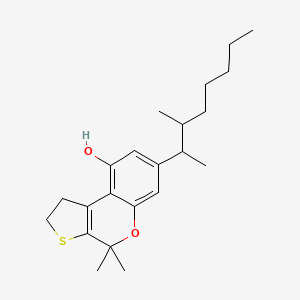
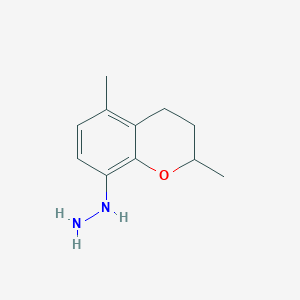
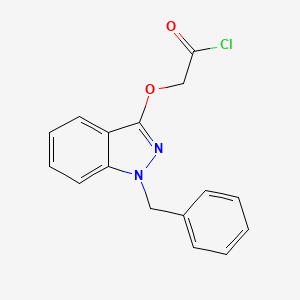
![Carbamic acid, [2-(tributylstannyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B8673473.png)
![3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-ol](/img/structure/B8673480.png)
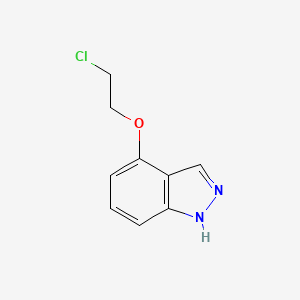
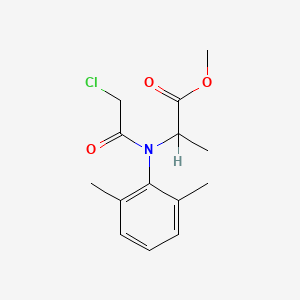
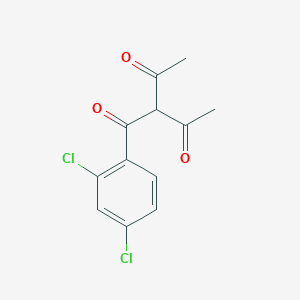
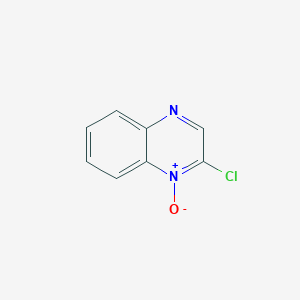

![Methyl 3-{4-[(3-fluorophenyl)methoxy]phenyl}but-2-enoate](/img/structure/B8673534.png)
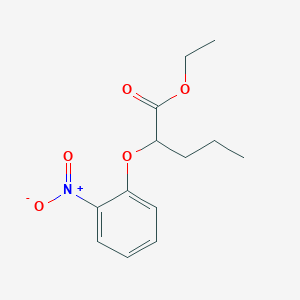

![2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B8673550.png)
